molecular formula C9H5BrF2S B1413198 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene CAS No. 1858255-53-4

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene

Cat. No.: B1413198
CAS No.: 1858255-53-4
M. Wt: 263.1 g/mol
InChI Key: QPYUJBATJXQZLF-UHFFFAOYSA-N
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Description

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is a high-value benzothiophene derivative engineered for advanced research and development. The presence of both a reactive bromomethyl group and fluorine substituents on the aromatic ring system makes this compound a versatile and privileged scaffold in medicinal chemistry and materials science. In pharmaceutical research, substituted thiophenes are recognized as important pharmacophores in drug discovery. The bromomethyl group serves as a critical handle for further functionalization via cross-coupling reactions, enabling the construction of novel chemical entities. Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . This specific compound is particularly valuable for constructing potential therapeutic agents, as the fluorine atoms can enhance metabolic stability and influence binding affinity . Beyond medicinal chemistry, this compound serves as a key precursor in the synthesis of functional materials. Thiophene-based structures, especially oligomers and polymers, are fundamental in developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their outstanding electronic properties and processability . The molecular scaffold is a foundational building block for creating conjugated polymers and trimers with tunable optical and electronic characteristics . This product is guaranteed to be of high purity (95%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(bromomethyl)-5,7-difluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2S/c10-4-7-2-5-1-6(11)3-8(12)9(5)13-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYUJBATJXQZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene typically involves the bromination of 5,7-difluoro-benzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst, such as iron or aluminum chloride, to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological targets. The difluoro groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromomethyl-6-fluoro-benzo[b]thiophene (C₉H₆BrFS, MW 245.12)
  • Key Differences: Single fluorine at position 6 instead of 5,7-difluoro substitution.
  • Applications : Less steric hindrance at position 5 may facilitate functionalization for agrochemical intermediates .
2-Bromomethyl-5-methyl-benzo[b]thiophene (C₉H₆BrFS, MW 245.12)
  • Key Differences :
    • Methyl group at position 5 instead of fluorine.
    • Electron-donating methyl group increases electron density on the aromatic ring, stabilizing intermediates in catalytic reactions (e.g., Suzuki coupling) .
  • Applications : Preferred in polymer stabilization due to enhanced thermal stability from alkyl substituents .
3-Bromo-2-fluorodibenzo[b,d]thiophene 5,5-dioxide (C₁₂H₇BrFOS₂, MW 329.21)
  • Key Differences :
    • Dibenzothiophene core with sulfone group, increasing polarity and oxidation state.
    • Bromine at position 3 and fluorine at position 2 enable dual electronic modulation .
  • Applications : Used in organic electronics as dopants for light-emitting diodes (OLEDs) .
5-Aminobenzo[b]thiophene Derivatives (e.g., Compound 3a: C₁₅H₁₃NO₂S)
  • Key Differences: Amino group at position 5 instead of bromomethyl at position 2. Amino substitution enhances antiproliferative activity (IC₅₀: 0.78–18 nM against cancer cells) by interacting with biological targets .
  • Mechanistic Insight: Fluorine or bromine at position 2 may reduce cytotoxicity compared to amino-substituted analogs due to differences in hydrogen-bonding capacity .
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (C₁₅H₁₀BrFS, MW 321.21)
  • Key Differences :
    • Benzyl group with bromo and fluoro substituents instead of bromomethyl.
    • Increased molecular weight and steric bulk limit diffusion across cell membranes .
  • Applications : Explored as a building block for kinase inhibitors .

Physicochemical and Reactivity Profiles

Compound Molecular Formula Molecular Weight Substituents Reactivity Highlights
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene C₉H₅BrF₂S 263.11 2-BrCH₂, 5-F, 7-F High electrophilicity; suited for SN2 reactions
2-Bromomethyl-6-fluoro-benzo[b]thiophene C₉H₆BrFS 245.12 2-BrCH₂, 6-F Moderate reactivity; used in HDS catalyst studies
5-Amino-7-methoxy-benzo[b]thiophene (3c) C₁₅H₁₃NO₂S 271.34 5-NH₂, 7-OCH₃ Enhanced antiproliferative activity (IC₅₀: 2.6–12 nM)
3-Bromo-2-fluorodibenzo[b,d]thiophene sulfone C₁₂H₇BrFOS₂ 329.21 3-Br, 2-F, sulfone group High polarity; OLED dopant

Biological Activity

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H5BrF2S
  • Key Functional Groups : Bromomethyl and difluoro substituents enhance its reactivity and stability.
  • Chemical Reactions : This compound participates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Biochemical Pathways

The compound interacts with various biomolecules, influencing enzymatic reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function.

Cellular Effects

2-Bromomethyl-5,7-difluoro-benzo[b]thiophene affects cellular processes by modulating cell signaling pathways and gene expression. It can influence kinase activity, impacting processes such as cell proliferation and apoptosis. This modulation suggests its potential as a therapeutic agent in cancer treatment.

Anticancer Potential

Research indicates that derivatives of benzo[b]thiophene, including 2-bromomethyl-5,7-difluoro-benzo[b]thiophene, exhibit anticancer properties. In studies involving various cancer cell lines, compounds based on this structure demonstrated significant cytotoxic effects. For instance, a study reported IC50 values indicating strong activity against Staphylococcus aureus and other resistant strains .

CompoundIC50 (µM)Target Cell Line
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene23.30 ± 0.35Various cancer cell lines
Reference Drug (Doxorubicin)<10Various cancer cell lines

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Study on Anticancer Activity : A recent investigation into the efficacy of 2-bromomethyl-5,7-difluoro-benzo[b]thiophene against glioblastoma cells showed promising results, with significant reductions in cell viability observed at low concentrations .
  • Enzyme Interaction Study : Another study focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that it could serve as a substrate or inhibitor, affecting the metabolism of various drugs and potentially leading to drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing halogenated benzo[b]thiophene derivatives like 2-bromomethyl-5,7-difluoro-benzo[b]thiophene?

  • Methodology : AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or thiophenes is a validated approach for synthesizing dibrominated benzo[b]thiophenes . For bromomethyl substitution, analogous methods involving electrophilic bromination or radical-mediated alkylation may be adapted. Precise control of stoichiometry and reaction temperature (e.g., 80–100°C under inert atmosphere) is critical to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. How can researchers characterize the purity and structural integrity of halogenated benzo[b]thiophenes?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substitution patterns and halogen positions. For example, ¹⁹F NMR can distinguish between para- and meta-fluoro substituents. Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp ~57°C for structurally similar compounds ) verifies crystallinity. Cross-validate with elemental analysis (C, H, S, Br, F) to ensure stoichiometric accuracy.

Q. What purification strategies are effective for halogenated thiophene derivatives sensitive to thermal degradation?

  • Methodology : Low-temperature recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) minimizes decomposition. Alternatively, precipitation via cooling a saturated solution below the compound’s melting temperature (as described for thiophene purification ) preserves stability. For air-sensitive compounds, employ Schlenk techniques under nitrogen/argon.

Q. How should researchers handle and store bromomethyl-substituted benzo[b]thiophenes to ensure stability?

  • Methodology : Store at ≤4°C in amber vials to prevent light-induced degradation. Use desiccants (e.g., molecular sieves) in storage containers to avoid hydrolysis of the bromomethyl group. For long-term stability, consider lyophilization if the compound is soluble in volatile solvents like diethyl ether .

Advanced Research Questions

Q. What cross-coupling reactions are feasible with 2-bromomethyl-5,7-difluoro-benzo[b]thiophene for functionalization?

  • Methodology : Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction at the bromomethyl site. For C–S bond formation, Ullmann-type coupling with thiols under CuI catalysis is effective. Optimize ligand systems (e.g., 1,10-phenanthroline) and solvents (DMF or toluene) to enhance yields . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can computational modeling guide the design of thiophene-based pharmacological agents?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against targets like PLK1 (PDB ID: 2OWB) predicts binding affinities. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties of the bromomethyl and difluoro groups, correlating with reactivity or bioactivity . For example, sulfur atoms in thiophene rings show catalytic activity in oxygen reduction reactions (ORR) via DFT .

Q. What role do halogenated benzo[b]thiophenes play in materials science applications?

  • Methodology : Incorporate 2-bromomethyl-5,7-difluoro-benzo[b]thiophene into covalent organic frameworks (COFs) for electrocatalytic ORR. Polymerization via controlled radical methods (e.g., ATRP) creates conductive thin films. Characterize using cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS) to confirm sulfur’s role in active sites .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated thiophenes?

  • Methodology : Systematic variation of catalysts (e.g., Pd vs. Au), solvents (polar vs. nonpolar), and halogen sources (NBS vs. Br₂) identifies optimal conditions. Kinetic studies (e.g., in situ IR spectroscopy) monitor intermediate formation. For example, AuCl-catalyzed cyclization may outperform Pd-based methods in sterically hindered systems . Replicate conflicting protocols with rigorous control of moisture/oxygen levels to isolate variables.

Notes

  • Avoid commercial suppliers (e.g., Kanto Reagents ) in methodological answers.
  • Prioritize peer-reviewed protocols (e.g., AuCl catalysis , DFT modeling ) over non-academic sources.
  • Address stability challenges (e.g., bromomethyl hydrolysis) through empirical validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene
Reactant of Route 2
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene

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